molecular formula C10H19NO2 B3043848 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid CAS No. 937669-97-1

4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid

Cat. No.: B3043848
CAS No.: 937669-97-1
M. Wt: 185.26 g/mol
InChI Key: VOQKGEJCMAIUOB-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is an organic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . It is a derivative of pentanoic acid, featuring a pyrrolidine ring attached to the second carbon atom and a methyl group on the fourth carbon atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid typically involves the reaction of 4-methylpentanoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production while maintaining consistency in quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(1-pyrrolidinyl)butanoic Acid
  • 4-Methyl-2-(1-pyrrolidinyl)hexanoic Acid
  • 4-Methyl-2-(1-pyrrolidinyl)heptanoic Acid

Uniqueness

4-Methyl-2-(1-pyrrolidinyl)pentanoic Acid is unique due to its specific structure, which combines a pyrrolidine ring with a pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQKGEJCMAIUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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